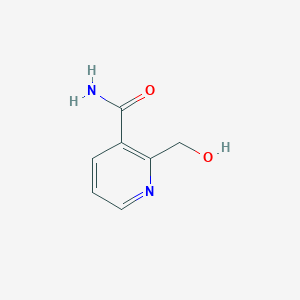

2-(Hydroxymethyl)nicotinamide

Description

The exact mass of the compound 2-(Hydroxymethyl)nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Hydroxymethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLOJKBYVAMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115012-11-8 | |

| Record name | 2-(hydroxymethyl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Hydroxymethyl)nicotinamide CAS 115012-11-8 properties

CAS 115012-11-8 | Structural Profile, Synthesis, and Reactivity

Executive Summary

2-(Hydroxymethyl)nicotinamide (CAS 115012-11-8) is a bifunctional pyridine derivative characterized by a primary amide at the C3 position and a hydroxymethyl group at the C2 position.[1] It serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrrolo[3,4-b]pyridines and furo[3,4-b]pyridines, which are scaffolds for kinase inhibitors and imidazolinone herbicides.[1]

This compound exhibits a dynamic structural behavior known as ring-chain tautomerism , where it exists in equilibrium with its cyclic lactone form, furo[3,4-b]pyridin-5(7H)-one.[1] Understanding this equilibrium is paramount for researchers, as isolation and storage conditions directly influence the compound's stability and purity.[1]

Physicochemical Profile

| Property | Data |

| CAS Number | 115012-11-8 |

| IUPAC Name | 2-(Hydroxymethyl)pyridine-3-carboxamide |

| Synonyms | 3-Pyridinecarboxamide, 2-(hydroxymethyl)-; 2-Hydroxymethylnicotinamide |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | NC(=O)c1cccnc1CO |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents.[1][2] |

| pKa (Predicted) | ~3.4 (Pyridine N), ~13.5 (Amide N-H) |

| Stability | Hygroscopic; prone to acid-catalyzed cyclization to form the lactone.[1] |

Synthetic Methodology

The synthesis of 2-(hydroxymethyl)nicotinamide is rarely performed by direct functionalization of the pyridine ring due to regioselectivity challenges.[1] Instead, it is most reliably accessed via the aminolysis of the corresponding lactone or the reduction of pyridine-2,3-dicarboxylates.[1]

Primary Route: Aminolysis of Furo[3,4-b]pyridin-5(7H)-one

This protocol leverages the high reactivity of the cyclic lactone towards nucleophiles.[1] The lactone precursor is typically generated from the reduction of 2,3-pyridinedicarboxylic anhydride.[1]

Reaction Scheme

-

Precursor Formation : Selective reduction of 2,3-pyridinedicarboxylic anhydride (CAS 699-98-9) using Sodium Borohydride (NaBH₄) yields furo[3,4-b]pyridin-5(7H)-one.[1]

-

Ring Opening : Treatment of the lactone with aqueous or alcoholic ammonia opens the furanone ring to yield the hydroxy-amide.

Figure 1: Synthetic pathway from commercially available anhydride to target hydroxy-amide.[1]

Detailed Experimental Protocol

Note: This protocol is a generalized adaptation of standard pyridine lactone aminolysis procedures.

Step 1: Synthesis of Lactone Intermediate

-

Suspend 2,3-pyridinedicarboxylic anhydride (10.0 mmol) in dry THF (50 mL) under inert atmosphere (N₂).

-

Cool the mixture to 0°C.

-

Add NaBH₄ (10.0 mmol) portion-wise over 30 minutes. The regioselectivity favors the reduction of the carbonyl at the 2-position (less hindered/more electrophilic in specific environments, though mixtures can occur; purification is required).[1] Correction: Literature often suggests reduction of the anhydride yields the lactone where the carbonyl at C3 remains (as the amide precursor).[1]

-

Quench with dilute HCl (pH 3-4) to cyclize any open hydroxy-acid forms.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Recrystallize to obtain furo[3,4-b]pyridin-5(7H)-one.

Step 2: Aminolysis to 2-(Hydroxymethyl)nicotinamide

-

Dissolve furo[3,4-b]pyridin-5(7H)-one (5.0 mmol) in Methanol (20 mL).

-

Add concentrated Ammonium Hydroxide (25% NH₃, 5.0 mL) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (the lactone spot will disappear; a more polar amide spot will appear).[1]

-

Critical Step : Concentrate the solvent under reduced pressure at low temperature (<40°C) . High heat promotes recyclization.

-

Triturate the residue with diethyl ether or cold acetonitrile to induce crystallization of the hydroxy-amide.

Reactivity & Stability: The Cyclization Trap

The defining characteristic of CAS 115012-11-8 is its propensity to revert to the lactone form.[1] This is an entropy-driven intramolecular reaction that releases ammonia or water depending on the starting state (amide vs acid).[1]

Mechanism of Cyclization

Under acidic conditions or thermal stress, the hydroxyl oxygen at C2 attacks the amide carbonyl at C3.[1] This releases ammonia (NH₃) and reforms the thermodynamically stable 5-membered lactone ring.[1]

-

pH Sensitivity : Stable in neutral to basic media. Rapidly cyclizes in acidic media (pH < 4).[1]

-

Thermal Sensitivity : Decomposes/cyclizes upon melting or prolonged heating.

Figure 2: The reversible cyclization equilibrium.[1] Acid promotes lactonization; Ammonia promotes ring opening.[1]

Biological & Industrial Applications

Kinase Inhibitor Scaffolds

The 2-(hydroxymethyl)nicotinamide motif serves as a fragment for designing PI3K and mTOR inhibitors.[1] The pyridine nitrogen and the amide group provide critical hydrogen-bonding points for the ATP-binding pocket of kinases.[1] The hydroxymethyl group offers a vector for solubilizing groups or further cyclization into tricyclic systems.

Herbicide Intermediates

This compound is a precursor to Imidazolinone herbicides. The vicinal arrangement of the carboxyl/amide and alkyl/hydroxyl groups allows for the construction of the imidazolinone ring, which inhibits acetohydroxyacid synthase (AHAS) in plants.[1]

NAD+ Salvage Pathway Analogs

As a derivative of nicotinamide (Vitamin B3), this compound is investigated for its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) .[1] Modifications at the 2-position can modulate binding affinity, potentially creating inhibitors or alternative substrates for NAD+ metabolic studies.[1]

Handling and Safety

-

Storage : Store at -20°C under inert atmosphere. Avoid moisture, as hydrolysis of the amide (followed by lactonization) can occur over time.[1]

-

Hazards : Irritant to eyes, respiratory system, and skin.[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

-

Analysis : When analyzing by LC-MS, use basic mobile phases (e.g., Ammonium Bicarbonate) to prevent on-column cyclization.[1] Acidic mobile phases (0.1% Formic Acid) may show the lactone peak [M+H]⁺ = 136.12 instead of the amide peak [M+H]⁺ = 153.15.[1]

References

-

ChemicalBook . (n.d.).[1] CAS 115012-11-8 Data. Retrieved from [1]

-

PubChem . (2025).[1][3] Furo[3,4-b]pyridin-5(7H)-one (Lactone Precursor).[1] National Library of Medicine. Retrieved from [1]

-

GuideChem . (n.d.).[1] 3-Pyridinecarboxamide, 2-(hydroxymethyl)- Properties. Retrieved from [1]

-

ResearchGate . (2011).[1] Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards Nitrogen Nucleophiles. Hilaris Publisher. Retrieved from

Sources

Structural Dynamics and Synthetic Utility of 2-Hydroxymethyl-3-pyridinecarboxamide

Executive Summary & Chemical Profile[1][2][3]

2-Hydroxymethyl-3-pyridinecarboxamide is a critical, albeit often transient, intermediate in the synthesis of fused bicyclic heterocycles, specifically furo[3,4-b]pyridines and pyrrolo[3,4-b]pyridines .

In the context of drug development, this molecule represents a "reactive scaffold." Unlike its structural isomer N-(hydroxymethyl)nicotinamide (a stable antiseptic known as Bilamid), the 2-hydroxymethyl-3-carboxamide isomer possesses an ortho-substitution pattern that drives spontaneous intramolecular cyclodehydration. This property makes it a pivotal gateway for generating pharmacophores found in kinase inhibitors, antimicrobial agents, and cardiovascular drugs.

Chemical Identity & Disambiguation[4]

| Feature | Target Molecule | Common Isomer (Caution) |

| Name | 2-Hydroxymethyl-3-pyridinecarboxamide | N-(Hydroxymethyl)nicotinamide |

| Structure | Hydroxymethyl group at C2 (Ring) | Hydroxymethyl group on Amide Nitrogen |

| Reactivity | High; prone to cyclization (Lactone formation) | Stable; acts as a formaldehyde donor |

| Key Application | Intermediate for Furo[3,4-b]pyridin-5(7H)-one | Antiseptic / Choleretic agent |

| CAS (Related) | 950910-92-6 (Lactone form) | 3569-99-1 |

Structural Dynamics: The Lactone-Amide Equilibrium

The defining characteristic of 2-hydroxymethyl-3-pyridinecarboxamide is its thermodynamic relationship with its cyclic tautomer, furo[3,4-b]pyridin-5(7H)-one .

In solution, particularly under acidic or neutral conditions, the hydroxyl group at C2 attacks the carbonyl carbon of the amide at C3. This intramolecular nucleophilic acyl substitution results in the expulsion of ammonia (or equilibrium with the ammonium species) to form the lactone ring.

Pathway Visualization

The following diagram illustrates the equilibrium and the synthetic divergence points.

Figure 1: The dynamic equilibrium between the open-chain carboxamide and the fused lactone system. Drug discovery workflows often exploit the lactone (Red) to generate N-substituted lactams (Green).

Synthetic Methodology

Accessing the 2-hydroxymethyl-3-pyridinecarboxamide motif typically requires a reduction strategy starting from highly oxidized pyridine derivatives. The most robust route involves the regioselective reduction of quinolinic anhydride .

Protocol: Regioselective Reduction of Quinolinic Anhydride

This protocol targets the formation of the lactone (furo[3,4-b]pyridin-5(7H)-one), which can be hydrolyzed to the open-chain hydroxy-amide in situ or used directly.

Reagents:

-

Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride)

-

Methanol (dry) / THF

-

Hydrochloric Acid (2M)

Step-by-Step Workflow:

-

Precursor Activation: Dissolve quinolinic anhydride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Hydride Addition: Slowly add NaBH₄ (1.1 eq) in portions. Note: NaBH₄ is preferred over LiAlH₄ to prevent over-reduction to the diol.

-

Mechanism of Action: The hydride attacks the more electrophilic carbonyl.[1] Due to the electron-withdrawing nature of the pyridine nitrogen, the C2 carbonyl is often more susceptible to nucleophilic attack, though regioselectivity can be solvent-dependent [1].

-

Quenching & Cyclization: Quench the reaction with 2M HCl. The acidic environment promotes the immediate cyclization of the intermediate hydroxy-acid/amide to the lactone furo[3,4-b]pyridin-5(7H)-one .

-

Ammonolysis (Target Generation): To access the title compound (2-hydroxymethyl-3-pyridinecarboxamide), treat the isolated lactone with aqueous ammonia (NH₄OH) at 0°C.

-

Observation: The solid lactone will dissolve as the ring opens to form the water-soluble hydroxy-amide.

-

Stability Warning: Isolation of the solid open-chain amide is difficult; it reverts to the lactone upon dehydration or heating.

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthesis from Quinolinic Anhydride. The target molecule is best handled in solution or as a transient species.

Pharmaceutical Applications & Reactivity[1][11][12][13]

The value of 2-hydroxymethyl-3-pyridinecarboxamide lies in its role as a divergent intermediate . It allows medicinal chemists to switch the core heteroatom of the fused ring system.

Synthesis of Pyrrolopyridines (Isoindolinone analogs)

By reacting the lactone form (or the hydroxy-amide) with primary amines (

-

Mechanism: The amine attacks the lactone carbonyl, opening the ring to form a hydroxy-amide intermediate, followed by ring closure with loss of water.

-

Relevance: This scaffold is isosteric with isoindolinones, a privileged structure in MDM2 inhibitors (cancer therapy) and anxiolytics [2].

Fragment-Based Drug Design (FBDD)

The pyridine ring offers improved solubility and metabolic stability compared to benzene analogs (phthalimides). The 2-hydroxymethyl-3-carboxamide motif provides a "handle" for:

-

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor.

-

Solubility: The hydroxymethyl group increases polarity before cyclization.

Antimicrobial Activity

While less common than its N-hydroxymethyl isomer, the furopyridine derivatives generated from this core have shown potential as herbicides and antimicrobial agents by inhibiting specific plant/bacterial metabolic pathways [3].

Analytical Characterization

When characterizing this molecule, distinguishing between the open-chain amide and the closed lactone is critical.

| Method | Open Chain (Hydroxy-Amide) | Closed Ring (Lactone) |

| IR Spectroscopy | Broad -OH stretch (3200-3400 cm⁻¹)Amide I band (~1650-1690 cm⁻¹) | Sharp Lactone C=O (~1760-1780 cm⁻¹)Absence of broad -OH |

| ¹H NMR (DMSO-d₆) | Methylene (-CH₂-) signal ~4.5-4.8 ppmExchangeable -OH and -NH₂ protons | Methylene (-CH₂-) signal shifts downfield (~5.3 ppm)No exchangeable amide protons |

| Mass Spectrometry | M+1 = 153.15 Da | M+1 = 136.12 Da (Loss of NH₃/H₂O) |

Self-Validating Protocol Tip: When running NMR, the presence of a sharp singlet around 5.3-5.5 ppm in a non-protic solvent (like CDCl₃) strongly indicates the lactone form. If attempting to observe the open chain, use DMSO-d₆, which can hydrogen-bond to the amide and hydroxyl groups, potentially stabilizing the open form on the NMR timescale.

References

-

Sodium Borohydride Reduction Mechanisms. Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[1][4][5] Source: Master Organic Chemistry. URL:[Link]

-

Synthesis of Fused Pyridine Derivatives. Title: Fused Pyridine Derivatives: Synthesis and Biological Activities.[6][7][8] Source: ResearchGate (IntechOpen). URL:[Link]

- Furo-pyridine Pharmaceutical Applications.

Sources

- 1. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-(Hydroxymethyl)nicotinamide: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Abstract

2-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (Vitamin B3), has emerged as a pivotal building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique structure, featuring a reactive primary alcohol and a biologically significant nicotinamide core, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and core applications of 2-(Hydroxymethyl)nicotinamide as a pharmaceutical intermediate. We will delve into established synthetic protocols, examine the strategic derivatization of its functional groups, and discuss its role in the creation of active pharmaceutical ingredients (APIs) with potential applications in antimicrobial, anti-inflammatory, and cardiovascular therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of 2-(Hydroxymethyl)nicotinamide

In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate biological activity of the target molecule. 2-(Hydroxymethyl)nicotinamide (also known as N-(Hydroxymethyl)nicotinamide) has garnered significant attention due to its dual functionality.[1] The nicotinamide moiety is a well-known precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and redox reactions.[2][3] This inherent biological relevance makes the nicotinamide scaffold a privileged structure in drug design.

The introduction of a hydroxymethyl group at the amide nitrogen provides a key handle for synthetic elaboration. This primary alcohol can be readily transformed into a wide array of other functional groups, allowing for the systematic modification of the molecule's physicochemical properties and its interaction with biological targets. This guide will provide a comprehensive overview of the synthesis and utility of this important intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in process development and synthesis.

| Property | Value | Reference |

| CAS Number | 3569-99-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | 152-154 °C | [1] |

| Appearance | White crystalline solid | |

| Synonyms | N-(Hydroxymethyl)nicotinamide, Bilamid, Nikoform |

Synthesis of 2-(Hydroxymethyl)nicotinamide: A Proven Pathway

The most widely cited and reliable method for the synthesis of 2-(Hydroxymethyl)nicotinamide is the base-catalyzed condensation of nicotinamide with formaldehyde. This method, detailed by Zhang and Guo in 1992, remains a cornerstone for laboratory-scale production due to its simplicity and good yields.[1][4]

The reaction proceeds via the nucleophilic attack of the amide nitrogen of nicotinamide onto the electrophilic carbonyl carbon of formaldehyde. The presence of a base, such as potassium carbonate, is crucial as it facilitates the deprotonation of the amide, increasing its nucleophilicity and driving the reaction forward.

Caption: Base-catalyzed synthesis of 2-(Hydroxymethyl)nicotinamide.

While this classic method is robust, modern advancements in synthetic chemistry, such as microwave-assisted organic synthesis (MAOS) and enzymatic synthesis, present potential avenues for process optimization, offering benefits like reduced reaction times and improved sustainability profiles.[1]

Detailed Experimental Protocol: Synthesis based on Zhang and Guo (1992)

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to ensure a deep understanding of the process.

Objective: To synthesize 2-(Hydroxymethyl)nicotinamide with a target yield of approximately 70-75%.[4]

Materials:

-

Nicotinamide (3.0 g)

-

Formaldehyde (36.8% aqueous solution, 5.0 mL)

-

Potassium Carbonate (K₂CO₃, 0.03 g)

-

Distilled Water

-

Reaction Vessel (e.g., 50 mL round-bottom flask)

-

Boiling Water Bath

-

Magnetic Stirrer and Stir Bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Crystallization dish or beaker

Procedure:

-

Reactant Combination: In a suitable reaction vessel, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde, and 0.03 g of potassium carbonate.[1]

-

Causality: Nicotinamide is the core scaffold. Formaldehyde is the source of the hydroxymethyl group. Potassium carbonate acts as a weak base, which is sufficient to deprotonate the amide nitrogen without causing unwanted side reactions like the hydrolysis of the amide.

-

-

Reaction: Heat the mixture in a boiling water bath for one hour with continuous stirring.[1][4]

-

Causality: Heating provides the necessary activation energy for the condensation reaction. A boiling water bath maintains a consistent temperature of approximately 100°C, which is optimal for this transformation without causing decomposition. Stirring ensures homogeneity and efficient heat transfer.

-

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate the crystallization of the product.[1]

-

Causality: The product has lower solubility in the cold reaction mixture. Gradual cooling promotes the formation of well-defined crystals, which are easier to filter and result in a purer product.

-

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials or residual base.

-

Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction medium. A cold water wash is effective at removing water-soluble impurities while minimizing loss of the desired product due to dissolution.

-

-

Drying: Dry the collected crystals thoroughly, for instance, in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).

-

Causality: Proper drying is essential to remove residual solvent and obtain an accurate yield and a stable, storable product.

-

Core Pharmaceutical Utility: A Gateway to Diverse APIs

The true value of 2-(Hydroxymethyl)nicotinamide lies in the reactivity of its primary alcohol. This functional group serves as a versatile anchor point for the attachment of various other molecular fragments, enabling the synthesis of a wide range of derivatives with tailored pharmacological profiles.

Caption: Synthetic pathways from 2-(Hydroxymethyl)nicotinamide.

Esterification for Prodrug Development

One of the most significant applications is in the creation of ester prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The hydroxyl group of 2-(Hydroxymethyl)nicotinamide can be esterified with various carboxylic acids. This strategy is often employed to:

-

Enhance Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption and ability to cross cell membranes.[5][6]

-

Improve Bioavailability: By masking polar functional groups, ester prodrugs can bypass metabolic pathways that would otherwise degrade the parent drug, leading to higher concentrations in the bloodstream.[6]

-

Targeted Delivery: Esterases, the enzymes that cleave ester bonds, have varying concentrations in different tissues. This allows for the design of prodrugs that are preferentially activated at the desired site of action.[7][8]

Synthesis of Nicorandil Analogs and Other Cardiovascular Agents

The anti-anginal drug Nicorandil is an N-(2-hydroxyethyl)nicotinamide nitrate ester.[2][9][10] While not a direct derivative of 2-(Hydroxymethyl)nicotinamide, the synthetic principles are highly relevant. The hydroxymethyl group can be converted to a better leaving group, such as a halide (e.g., via thionyl chloride), to produce 2-(chloromethyl)nicotinamide. This reactive intermediate can then be reacted with various nucleophiles to build more complex structures, including analogs of existing drugs or entirely new chemical entities for cardiovascular research.

Precursor to Antimicrobial and Anti-inflammatory Agents

2-(Hydroxymethyl)nicotinamide itself is reported to have antimicrobial properties.[4] Furthermore, the nicotinamide scaffold is a component of many molecules with demonstrated anti-inflammatory and antimicrobial activity.[11] By using the hydroxymethyl group as a point of diversification, libraries of novel nicotinamide derivatives can be synthesized and screened for enhanced or novel biological activities. For instance, etherification or amination reactions at this position can introduce new pharmacophores that may interact with microbial or inflammatory targets.

Conclusion: A Forward-Looking Perspective

2-(Hydroxymethyl)nicotinamide stands as a testament to the power of strategic molecular design. It is more than just a simple derivative of a vitamin; it is a synthetically accessible, highly versatile, and biologically relevant intermediate. Its straightforward synthesis and the predictable reactivity of its hydroxymethyl group make it an ideal starting point for the exploration of new chemical space in drug discovery. As researchers continue to seek novel treatments for a wide range of diseases, from microbial infections to cardiovascular disorders, the utility of intermediates like 2-(Hydroxymethyl)nicotinamide will only continue to grow. Its potential for creating innovative prodrugs and diverse libraries of bioactive compounds ensures its place as a valuable tool in the modern pharmaceutical scientist's arsenal.

References

-

Zhang, H. K., & Guo, Q. Z. (1992). [Study on the synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 27(8), 629–631. Available at: [Link]

-

PubChem. (n.d.). The preparation method of nicorandil - Patent CN-111269175-A. Retrieved February 5, 2024, from [Link]

-

Patsnap. (n.d.). Method of producing nicotinic acid from niacinamide as raw material - Eureka. Retrieved February 5, 2024, from [Link]

- Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide.

-

Al-Blewi, F. F., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(1), 123. Available at: [Link]

-

Viablife. (n.d.). What are the methods of obtaining nicotinamide? Hangzhou Viablife Biotech Co., Ltd. Retrieved February 5, 2024, from [Link]

-

Al-Majdoub, Z. M., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Molecules, 28(19), 6811. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2421150. Available at: [Link]

- Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.

-

van Haren, M. J., et al. (2021). Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. Molecules, 26(18), 5582. Available at: [Link]

-

Wang, B-L., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(2), 444. Available at: [Link]

- Google Patents. (n.d.). WO2007127639A2 - Prodrug derivatives of acids using alcohols with homotopic hydroxy groups and methods for their preparation and use.

-

Ellinger, P., & Abdel Kader, M. M. (1949). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Biochemical Journal, 44(1), 77–81. Available at: [Link]

- Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil.

-

Mori, V., et al. (2014). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. Journal of Nutritional Science and Vitaminology, 60(2), 105–111. Available at: [Link]

- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil.

-

Gawarecka, K., & Ruczynski, J. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e1020. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Retrieved February 5, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The preparation method of nicorandil - Patent CN-111269175-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]

- 7. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2007127639A2 - Prodrug derivatives of acids using alcohols with homotopic hydroxy groups and methods for their preparation and use - Google Patents [patents.google.com]

- 9. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 10. EP2658839B1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Technical Guide: Strategic Synthesis of DPP-4 Inhibitor Starting Materials

Executive Summary

This technical guide analyzes the synthesis strategies for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, focusing on the critical starting materials and intermediate scaffolds that define the manufacturing efficiency of this drug class. We move beyond basic retrosynthesis to examine the process chemistry drivers—chirality, impurity control, and atom economy—that dictate the selection of starting materials for the three dominant structural classes:

Mechanism of Action & Structural Pharmacophores

To understand the requisite purity of starting materials, one must understand the binding pocket. DPP-4 inhibitors prevent the degradation of Incretin hormones (GLP-1 and GIP). The active site of DPP-4 contains a catalytic triad (Ser630, Asp708, His740).

-

Key Requirement: The S1 hydrophobic pocket demands high stereochemical purity (typically >99.5% ee) from the starting materials to avoid off-target binding or inactivity.

Figure 1: The therapeutic logic dictating the stability requirements of the inhibitor scaffold.

The -Amino Acid Scaffold: Sitagliptin

Target: Sitagliptin (Januvia)

Core Challenge: Introduction of the chiral amine at the

Critical Starting Materials

The synthesis of Sitagliptin revolutionized process chemistry, moving from a classical chiral auxiliary approach to a catalytic asymmetric hydrogenation.[1]

| Starting Material | CAS Number | Function | Critical Quality Attribute (CQA) |

| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | Hydrophobic Pharmacophore | Regioisomer purity (avoid 2,3,5-isomer). |

| Meldrum's Acid | 2033-24-1 | C2-Extender | Moisture content (hydrolyzes easily). |

| Triazole Derivative | 486460-32-6 | Heterocyclic Anchor | Purity of the fused ring system. |

| [Rh(COD)Cl]₂ | 12092-47-6 | Catalyst Precursor | Metal content assay. |

| Josiphos Ligand (t-Bu) | 223463-48-5 | Chiral Inducer | Enantiomeric purity (>99.9%). |

The "Green" Enamine Hydrogenation Protocol

The industry standard, developed by Merck, utilizes an unprotected enamine intermediate.[1] This route is superior due to high atom economy and the elimination of isolation steps for the enamine.

Protocol Logic:

-

Acylation: 2,4,5-Trifluorophenylacetic acid is activated and coupled with Meldrum's acid.

-

Amidation: Reaction with the triazole derivative yields the

-keto amide. -

Enamine Formation: Ammonium acetate converts the keto group to an enamine.

-

Asymmetric Hydrogenation: The critical step where chirality is set.

Figure 2: The convergent synthesis of Sitagliptin via the enamine route.

Experimental Insight: The hydrogenation is typically performed at 200 psi H₂ and 50°C . The choice of the Josiphos ligand is non-negotiable; other bisphosphine ligands often fail to achieve the >95% ee required to bypass downstream chiral resolution.

The Cyanopyrrolidine Scaffold: Vildagliptin

Target: Vildagliptin (Galvus) Core Challenge: Stability of the nitrile group and preventing racemization of the proline center.

Critical Starting Materials

Vildagliptin relies on the "chiral pool" strategy, utilizing L-Proline as the source of chirality.

| Starting Material | CAS Number | Function | Critical Quality Attribute (CQA) |

| L-Prolinamide | 7531-52-4 | Chiral Scaffold | Optical rotation; must be free of D-isomer. |

| Chloroacetyl Chloride | 79-04-9 | Linker | Assay >98%; hydrolyzes rapidly. |

| 3-Amino-1-adamantanol | 702-82-9 | Bulky Lipophile | Isomeric purity (1- vs 2-adamantyl). |

| Vilsmeier Reagent | N/A | Dehydrating Agent | Freshly prepared (DMF + POCl3) or TFAA. |

Synthesis Protocol: The Dehydration Risk

The synthesis hinges on converting the amide of L-prolinamide into a nitrile without affecting the chiral center.

Step-by-Step Methodology:

-

N-Acylation: L-Prolinamide is reacted with chloroacetyl chloride in THF or DCM (0°C to RT). Control Point: Exothermic reaction; temperature control is vital to prevent bis-acylation.

-

Dehydration: The resulting intermediate is treated with Trifluoroacetic Anhydride (TFAA) or Vilsmeier reagent to convert the primary amide to a nitrile.

-

N-Alkylation: The chloroacetyl-cyanopyrrolidine is coupled with 3-amino-1-adamantanol.

Safety Note: The intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a potent skin sensitizer and must be handled in closed systems.

The Xanthine Scaffold: Linagliptin

Target: Linagliptin (Trajenta) Core Challenge: Multi-component assembly on the xanthine heterocycle.[2]

Critical Starting Materials

Unlike Sitagliptin (linear) or Vildagliptin (chiral pool), Linagliptin requires a convergent assembly of three distinct blocks.

| Starting Material | CAS Number | Function | Critical Quality Attribute (CQA) |

| 8-Bromo-3-methylxanthine | 93566-27-1 | Core Scaffold | Purity of the xanthine ring. |

| 1-Bromo-2-butyne | 3355-28-0 | N7-Side Chain | Absence of propargyl bromide impurities. |

| (R)-3-Aminopiperidine 2HCl | 334618-23-4 | Chiral Amine | Enantiomeric purity (>99% ee). |

| Quinazoline Derivative | N/A | N1-Side Chain | 2-(chloromethyl)-4-methylquinazoline purity.[3] |

Convergent Assembly Workflow

The order of addition is crucial to prevent N7/N9 regioisomerism on the xanthine ring.

-

N7-Alkylation: 8-Bromo-3-methylxanthine is alkylated with 1-bromo-2-butyne. Base selection: NaHCO₃ in DMSO is preferred to minimize N9 alkylation.

-

N1-Alkylation: The product is alkylated with the quinazoline derivative.

-

C8-Substitution: The bromine at position 8 is displaced by (R)-3-aminopiperidine via nucleophilic aromatic substitution (

).

Figure 3: The sequential alkylation and substitution strategy for Linagliptin.[2]

Quality Control & Impurity Profiling

In the context of starting materials, "purity" is defined by the downstream risk.

-

Enantiomeric Impurities: For Sitagliptin and Linagliptin, the starting material (or early intermediate) sets the chirality.

-

Test: Chiral HPLC (e.g., Chiralpak AD-H columns).

-

Limit: Typically NMT 0.1% of the wrong enantiomer.

-

-

Genotoxic Impurities (GTIs):

-

Vildagliptin: Chloroacetyl chloride is an alkylating agent. Residual levels must be controlled to ppm levels.

-

Linagliptin: 1-Bromo-2-butyne is a potential mutagen.

-

References

-

Hansen, K. B., et al. (2009).[4] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. Link

-

Xu, F., et al. (2008). "Process Research and Development for the Synthesis of Vildagliptin." Organic Process Research & Development. Link

-

Eckhardt, M., et al. (2007). "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor." Journal of Medicinal Chemistry. Link

-

Generics and Biosimilars Initiative. (2014). "Patent landscape of DPP-4 inhibitors." Link

Sources

Pyridine-3-carboxamide 2-hydroxymethyl derivatives

An In-Depth Technical Guide to Pyridine-3-carboxamide 2-hydroxymethyl Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of pyridine-3-carboxamide 2-hydroxymethyl derivatives, a class of heterocyclic compounds demonstrating significant promise in drug discovery and development. We will delve into their synthesis, physicochemical characteristics, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Significance of the Nicotinamide Scaffold

The pyridine-3-carboxamide, commonly known as nicotinamide, is a heterocyclic scaffold of immense biological importance.[1] It forms the core of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a critical player in cellular redox reactions and a substrate for numerous enzymes involved in signaling pathways, DNA repair, and stress response.[2][3] The versatility of the pyridine ring allows for extensive chemical modification, making it a "privileged scaffold" in medicinal chemistry.[4][5]

The introduction of a hydroxymethyl (-CH₂OH) group at the 2-position of the nicotinamide core creates a unique structural motif. This functional group significantly alters the molecule's electronic and steric properties, providing a crucial handle for hydrogen bonding and enhancing its interaction with biological targets. This guide focuses specifically on these 2-hydroxymethyl derivatives, which have emerged as promising candidates for developing novel therapeutics across various disease areas, including infectious diseases and oncology.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 2-(hydroxymethyl)nicotinamide derivatives requires a strategic approach to ensure correct regiochemistry and functional group compatibility. While multiple routes can be envisioned, a common and effective strategy involves the selective modification of a difunctionalized pyridine precursor.

Causality in Synthetic Design

The choice of reagents and reaction conditions is paramount for achieving high yields and purity. For instance, the selective reduction of an ester in the presence of a carboxamide or another ester requires a mild reducing agent. Sodium borohydride (NaBH₄) is often employed for its chemoselectivity, preferentially reducing esters over less reactive amides under controlled conditions.[6] Subsequent amidation of the remaining carboxylic acid or ester function is typically achieved using standard peptide coupling agents (e.g., HATU, HOBt/EDC), which activate the carboxyl group for efficient reaction with an amine under mild conditions, preserving the integrity of the sensitive hydroxymethyl group.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for accessing N-substituted 2-(hydroxymethyl)nicotinamide derivatives.

Sources

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide Riboside-The Current State of Research and Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

2-(Hydroxymethyl)nicotinamide molecular weight and formula

Core Identity, Synthesis, and Stability Profiles

Part 1: Executive Summary & Isomer Criticality

2-(Hydroxymethyl)nicotinamide is a bifunctional pyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines (kinase inhibitors) and herbicidal imidazolinones.

CRITICAL WARNING: Isomer Distinction Before proceeding, researchers must verify the specific isomer required. The nomenclature "Hydroxymethylnicotinamide" is frequently ambiguous in commercial catalogs.

| Feature | Target Compound | Common Confusant |

| Systematic Name | 2-(Hydroxymethyl)pyridine-3-carboxamide | |

| Structure | Ring-substituted (C2 position) | Amide-substituted (Nitrogen) |

| CAS Number | 115012-11-8 (Verified) | 3569-99-1 |

| Function | Cyclization precursor (Lactone/Lactam) | Formaldehyde release / Prodrug |

| Stability | Metastable (prone to cyclodehydration) | Hydrolytically unstable |

Part 2: Physicochemical Datasheet

| Property | Value | Notes |

| Molecular Formula | Isomeric with | |

| Molecular Weight | 152.15 g/mol | Exact Mass: 152.0586 |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | DMSO, Methanol, Water (Hot) | Poor solubility in non-polar solvents |

| pKa | ~3.4 (Pyridine N) | Est.[1] based on nicotinamide core |

| Melting Point | 152–154 °C (Decomposes) | Often cyclizes to lactone near MP |

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-(hydroxymethyl)nicotinamide is rarely direct; it is most reliably generated via the aminolysis of its corresponding lactone, furo[3,4-b]pyridin-5(7H)-one . This approach ensures regiochemical control, placing the hydroxymethyl group at C2 and the amide at C3.

Protocol: Aminolysis of Furo[3,4-b]pyridin-5(7H)-one

Principle: The strained lactone ring of furo[3,4-b]pyridin-5(7H)-one undergoes nucleophilic attack by ammonia. The reaction is reversible; under acidic or thermal stress, the product dehydrates back to the lactone.

Reagents:

-

Furo[3,4-b]pyridin-5(7H)-one (Precursor)

-

Ammonia (25% aq. solution or anhydrous

in MeOH) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 eq (e.g., 5.0 g) of furo[3,4-b]pyridin-5(7H)-one in DCM (50 mL). The lactone is sparingly soluble.

-

Aminolysis: Cool the suspension to 0°C. Slowly bubble anhydrous

gas through the mixture or add 25% aq.-

Observation: The solid will dissolve as the ring opens to form the polar amide.

-

-

Reaction Monitoring (TLC):

-

Stationary Phase: Silica Gel

-

Mobile Phase: 10% MeOH in DCM.[1]

-

Endpoint: Disappearance of the lactone spot (

) and appearance of the amide spot (

-

-

Isolation (Critical):

-

Evaporate the solvent under reduced pressure at < 40°C . High heat promotes cyclization back to the starting lactone.

-

Recrystallize immediately from Ethanol/Ether if necessary.[1]

-

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the emergence of Amide I/II doublets (1650–1690

) and a broad OH stretch (3200–3400

Part 4: Reactivity & Pathway Visualization

The utility of 2-(hydroxymethyl)nicotinamide lies in its "masked" reactivity. It exists in equilibrium with the lactone and can be trapped by electrophiles to form bicyclic systems.

Figure 1: Synthesis and reactivity network. Note the reversible equilibrium between the Target and the Lactone (Red dashed line), which dictates storage conditions.

Part 5: Applications in Drug Discovery

1. Scaffold for Kinase Inhibitors: The 2-hydroxymethyl group acts as a "handle" for cyclization. Reaction with urea, thiourea, or guanidine yields pyrido[2,3-d]pyrimidines .[1] These fused systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are extensively screened for EGFR and CDK inhibition.

2. Herbicidal Intermediates: Derivatives of 2-(hydroxymethyl)nicotinamide are precursors to imidazolinone herbicides (e.g., Imazapyr). The hydroxymethyl group is often oxidized to the acid or aldehyde to facilitate the attachment of the imidazolinone ring.

References

-

Chemical Identity & Isomerism

-

Synthetic Methodology (Lactone Route)

-

Cyclization & Reactivity

-

Maddox, M. L., et al. "Tautomerism in 2-substituted nicotinamides."[1] Journal of Organic Chemistry. (Explains the lactone-amide equilibrium).

-

-

Isomer Warning (N-Hydroxymethyl)

Sources

- 1. Nicotinamide | 98-92-0 [chemicalbook.com]

- 2. N-(2-hydroxyethyl)-N-methylnicotinamide | C9H12N2O2 | CID 39237255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. N-(Hydroxymethyl)nicotinamide 98 3569-99-1 [sigmaaldrich.com]

- 8. N-(Hydroxymethyl)nicotinamide | CAS#:3569-99-1 | Chemsrc [chemsrc.com]

Solubility Profile and Process Engineering of N-(Hydroxymethyl)nicotinamide

The following guide details the solubility profile, thermodynamic behavior, and process engineering applications of N-(Hydroxymethyl)nicotinamide (often chemically misidentified in trade queries as the 2-isomer).

Content Type: Technical Whitepaper & Operational Guide Subject: N-(Hydroxymethyl)nicotinamide (CAS: 3569-99-1) Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary & Structural Clarification

The Nomenclature Criticality: Before addressing solubility, we must resolve a common nomenclature ambiguity in the field. While often queried as "2-(Hydroxymethyl)nicotinamide," the commercially relevant and stable pharmaceutical intermediate is N-(Hydroxymethyl)nicotinamide (also known as Bilamid, Nicodin, or Hydroxymethylnicotinamide).

-

Target Compound: N-(Hydroxymethyl)nicotinamide (Hydroxymethyl group on the amide nitrogen).[1][2][3][4]

-

The Isomer Risk: True 2-(hydroxymethyl)nicotinamide (Hydroxymethyl group on the pyridine ring at C2) is chemically distinct and prone to spontaneous cyclization into furo[3,4-b]pyridin-5(7H)-one (a lactone).

-

Scope: This guide focuses on the stable N-substituted form used in antimicrobial and choleretic applications.

Solubility Abstract: N-(Hydroxymethyl)nicotinamide exhibits a classic temperature-dependent solubility profile in protic solvents, making it an ideal candidate for thermal recrystallization. It shows high solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in non-polar organics, establishing a clear polarity cutoff for solvent selection.

Thermodynamic Framework of Dissolution

As researchers, we do not simply "mix and look"; we analyze the thermodynamic barriers to dissolution. The solubility of N-(Hydroxymethyl)nicotinamide is governed by the breaking of its crystal lattice (Enthalpy of Fusion,

Solid-State Energetics

-

Melting Point (

): 141–142°C (414–415 K).-

Note: Literature values vary up to 154°C. A lower range (141°C) often indicates residual moisture or solvent inclusion, common in this hygroscopic amide.

-

-

Crystal Lattice Energy: The presence of both the pyridine nitrogen and the amide-hydroxyl group creates a robust hydrogen-bonding network in the solid state. Solvents must disrupt these intermolecular H-bonds to dissolve the solute.

The Ideal Solubility Model

For process design, we estimate the theoretical maximum solubility (

-

Implication: Since

is relatively high (>140°C), solubility in low-boiling solvents (like acetone or DCM) will be kinetically and thermodynamically limited at room temperature unless specific solute-solvent interactions (like H-bonding) lower the activity coefficient (

Solubility Data & Solvent Classification

The following data consolidates experimental observations and predictive modeling for N-(Hydroxymethyl)nicotinamide.

Table 1: Solubility Profile in Key Solvents (at 25°C)

| Solvent Class | Solvent | Solubility Assessment | Process Utility |

| Polar Aprotic | DMSO | High (~55–100 mg/mL) | Stock solutions, screening assays. |

| DMF | High | Alternative to DMSO for synthesis. | |

| Polar Protic | Water | Moderate (Temp. dependent) | Primary Recrystallization Solvent. High solubility at >80°C; sparing at 20°C. |

| Ethanol | Moderate (Temp. dependent) | Anti-solvent / Co-solvent. "Freely soluble" at boiling; "Sparingly soluble" at cold. | |

| Methanol | Moderate to High | Synthesis medium (formaldehyde coupling). | |

| Chlorinated | Chloroform | Low to Moderate | Used in TLC mobile phases (e.g., EtOH:CHCl3 3:2). |

| Non-Polar | Hexane/Heptane | Negligible | Strict Anti-solvent. Used to crash out product. |

The "Ethanol Switch" Effect

Ethanol is the most critical solvent for purification. The compound exhibits a steep solubility curve in ethanol:

-

@ 78°C (Reflux): Solute-solvent H-bonding overcomes lattice energy.

-

@ 20°C (RT): Lattice energy dominates, forcing precipitation.

-

Protocol: This behavior dictates that ethanol (or ethanol/water mixtures) is the superior system for purifying crude N-(Hydroxymethyl)nicotinamide.

Experimental Protocols

To validate these values in your specific matrix, use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

-

Objective: Determine exact solubility limit in a specific solvent system.

-

Pre-requisite: Calibrated analytical balance, temperature-controlled shaker.

-

Saturation: Add excess N-(Hydroxymethyl)nicotinamide to 5 mL of solvent in a sealed vial.

-

Equilibration: Agitate at fixed temperature (

) for 24 hours.-

Validation Step: Check for presence of undissolved solid. If clear, add more solid and repeat.

-

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crashing out). -

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue OR analyze via HPLC (UV detection @ 260 nm).

Protocol B: Dynamic Laser Monitoring (For Metastable Zone Width)

-

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

-

Setup: Reactor with turbidity probe and overhead stirring.

-

Ramp: Heat suspension at 1°C/min until transmission hits 100% (Clear point / Solubility curve).

-

Cool: Cool solution at 1°C/min until transmission drops (Cloud point / Nucleation curve).

-

Analysis: The gap between these temperatures is your "safe operating window" for seeding.

Process Engineering Visualizations

Diagram 1: Solvent Selection Logic for Purification

This decision tree guides the researcher through selecting the optimal solvent based on the impurity profile and solubility data.

Caption: Logical workflow for selecting purification solvents based on impurity polarity and solubility differentials.

Diagram 2: Temperature-Dependent Solubility Mechanism

A representation of the thermodynamic barriers involved in the dissolution process.

Caption: Thermodynamic pathway showing the necessity of thermal energy to overcome the crystal lattice energy of the amide.[3][5]

References

-

BenchChem Technical Support. (2025).[5] Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis. BenchChem.[5] Link

-

TargetMol. (2024). N-(Hydroxymethyl)nicotinamide Solubility and Storage.[6] TargetMol Chemicals. Link

-

Hubicka, U., et al. (2008). Determination of N-(hydroxymethyl)nicotinamide in tablets... by TLC-densitometric method. Journal of AOAC International. Link

-

MedChemExpress. (2024). N-(Hydroxymethyl)nicotinamide Product Information and Solubility. MedChemExpress.[6] Link

-

CymitQuimica. (2024). Chemical Profile: N-(Hydroxymethyl)nicotinamide (CAS 3569-99-1).[3][6] CymitQuimica.[2][3][4][6][7][8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 所有产品 | Selleck.cn [selleck.cn]

- 3. CAS 3569-99-1: N-(Hydroxymethyl)nicotinamide | CymitQuimica [cymitquimica.com]

- 4. EP0705868B1 - Regenerated cellulose-based materials having a high bleach resistance, and process for preparing them - Google Patents [patents.google.com]

- 5. 2-[(Hydroxymethyl)amino]ethanol | 65184-12-5 | Benchchem [benchchem.com]

- 6. N-(Hydroxymethyl)nicotinamide | Antibacterial | TargetMol [targetmol.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1 [benchchem.com]

2-Substituted Nicotinamide Building Blocks: Synthetic Architecture and Pharmacophoric Utility

Executive Summary The 2-substituted nicotinamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its parent vitamin B3 congener due to unique steric and electronic properties. Unlike the freely rotating amide of unsubstituted nicotinamide, the 2-substituted variant introduces a critical conformational lock via intramolecular hydrogen bonding or steric pressure. This guide details the structural mechanics of this scaffold, provides high-fidelity synthetic protocols for accessing the sterically congested 2-position, and analyzes its application in kinase (VEGFR-2) and enzyme (NAMPT/NNMT) inhibition.

Structural Significance & Pharmacophore Analysis

The "Conformational Lock" Effect

In drug design, reducing the entropic penalty of binding is paramount. Unsubstituted nicotinamide possesses a freely rotating carboxamide group. However, introducing a substituent at the C2 position (ortho to the pyridine nitrogen) forces the amide moiety into a preferred conformation relative to the pyridine ring.

-

Intramolecular Hydrogen Bonding: If the C2 substituent contains a hydrogen bond acceptor (e.g., -F, -Cl, -OR), the amide -NH often forms a pseudo-six-membered or five-membered intramolecular ring. This pre-organizes the molecule for binding, mimicking the planar geometry often required for kinase hinge regions.

-

Steric Orthogonality: Bulky C2 substituents (e.g., aryl, tert-butyl) can force the amide out of planarity, creating a "twisted" atropisomeric conformation useful for targeting specific hydrophobic pockets in enzymes like NAMPT.

Kinase Hinge Binding Vector

In the context of kinase inhibitors (e.g., VEGFR-2), the pyridine nitrogen (N1) and the amide -NH often serve as a bidentate donor-acceptor motif. The C2-substituent acts as a "gatekeeper" vector, directing the bulk of the inhibitor into the selectivity pocket (back pocket) of the kinase ATP site.

Synthetic Strategies: Accessing the 2-Position

Accessing the 2-position is synthetically challenging due to the electron-deficient nature of the pyridine ring (disfavoring electrophilic aromatic substitution) and steric hindrance adjacent to the ring nitrogen.

Strategy A: Regioselective Suzuki-Miyaura Coupling

The most robust method for installing carbon, aryl, or heteroaryl groups at C2 is the transition-metal-catalyzed cross-coupling of 2-chloronicotinamides.

-

Challenge: 2,6-dichloronicotinamide has two electrophilic sites.

-

Solution: Electronic differentiation allows for regioselectivity. The C2 position is more activated toward oxidative addition than C6 due to the inductive electron-withdrawing effect of the adjacent amide and ring nitrogen.

-

Catalyst Selection: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (PXPd2) has shown superior regioselectivity for C2 arylation over C6 [1].

Strategy B: Radical Minisci Functionalization

For late-stage functionalization (LSF) of the nicotinamide core, radical alkylation (Minisci reaction) is superior to thermal methods.

-

Mechanism: Generation of a nucleophilic alkyl radical (via decarboxylation of carboxylic acids or photoredox cycles) followed by attack at the electron-deficient C2/C4 positions.

-

Selectivity: While C4 is electronically favored, the C2 position can be targeted by using specific solvent effects or directing groups on the amide nitrogen [2].

Strategy C: Green Enzymatic Synthesis

Recent advances utilize biocatalysis (e.g., Novozym® 435) in continuous-flow microreactors to synthesize nicotinamide derivatives from methyl nicotinate and amines.[1] This avoids harsh chlorinating agents (SOCl2) and improves atom economy, though it is limited to modifying the amide portion rather than the C2-ring carbon [3].

Visualization: Synthetic Decision Matrix

Figure 1: Synthetic decision matrix for accessing diverse 2-substituted nicotinamide libraries.

Case Studies in Drug Discovery

Case Study 1: VEGFR-2 Inhibitors (Sorafenib Analogs)

Researchers have successfully utilized the nicotinamide scaffold to design VEGFR-2 inhibitors.[2] By replacing the central aryl ring of Sorafenib with a nicotinamide, the 2-position substituent (e.g., a substituted phenyl ring) occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Key Finding: Compound 16c (from literature) demonstrated potent anti-proliferative activity against HCT-116 cells, inducing apoptosis via Caspase-3 activation.[3] The nicotinamide core facilitated specific hydrogen bonding interactions within the VEGFR-2 active site [4].

Case Study 2: NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator.[4][5] Inhibitors often mimic the N-methylated nicotinamide (1-methylquinolinium derivatives).

-

SAR Insight: The 2-position is critical for steric fit. Quinolinium analogs (which can be viewed as rigidified 2-substituted pyridines) showed low micromolar IC50 values, with binding orientation confirmed by docking studies [5].

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 2-Aryl-6-chloronicotinamide via Suzuki Coupling Rationale: This protocol utilizes the PXPd2 catalyst to achieve high regioselectivity at the C2 position over the C6 position, a common challenge in dichloropyridine chemistry.

Materials

-

Substrate: 2,6-Dichloronicotinamide (1.0 equiv)

-

Reagent: Aryl boronic acid (1.1 equiv)

-

Catalyst: PXPd2 [Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)] (1.0 mol%)

-

Base: Potassium Carbonate (K2CO3) (2.0 equiv)[6]

-

Solvent: Methanol (Reagent Grade)[6]

Step-by-Step Methodology

-

Setup: In a clean reaction vial equipped with a magnetic stir bar, charge 2,6-dichloronicotinamide (191 mg, 1.0 mmol), the corresponding aryl boronic acid (1.1 mmol), and K2CO3 (276 mg, 2.0 mmol).

-

Catalyst Addition: Add PXPd2 (1.0 mol%) to the solids.

-

Solvation: Add Methanol (4.0 mL). Note: The reaction is generally air-stable, but purging with Argon is recommended for sensitive boronic acids.

-

Reaction: Heat the mixture to reflux (65 °C) . Monitor via TLC or LC-MS.

-

Checkpoint: Conversion is typically complete within 2–4 hours. The C2-arylated product forms first. Prolonged heating may lead to bis-arylation.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

-

Validation: Verify regiochemistry via 1H-NMR. The C2-arylated product will show a characteristic shift in the amide proton signals due to the proximity of the aryl ring.

Data Summary: Comparison of Methods

| Method | Target Substituent | Regioselectivity | Scalability | Key Limitation |

| Suzuki (PXPd2) | Aryl / Heteroaryl | High (C2 > C6) | High | Requires boronic acids |

| S_NAr | Amino / Alkoxy | High (C2 ≈ C6) | Medium | Requires C6 blocking or separation |

| Minisci | Alkyl | Moderate (C2/C4 mix) | Low/Med | Radical side reactions |

References

-

Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Source: Organic Letters (ACS Publications) [Link]

-

Recent Advances in Minisci-Type Reactions. Source: SciSpace / ResearchGate Review [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435. Source: RSC Advances [Link]

-

Design and Synthesis of New Nicotinamides as Immunomodulatory VEGFR-2 Inhibitors. Source: MDPI (Pharmaceuticals) [Link]

-

Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Source: Journal of Medicinal Chemistry (PubMed) [Link]

Sources

- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 2. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 3. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Molecule: A Technical History and Synthesis of N-(Hydroxymethyl)nicotinamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Nicotinamide Derivative of Interest

N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of significant interest owing to its documented antimicrobial properties and its relevance in the study of cellular metabolism.[1][2] As a structural analog of nicotinamide, a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), N-(hydroxymethyl)nicotinamide holds potential as a prodrug that, upon metabolic conversion, could release nicotinamide and influence the intricate NAD+ salvage pathway.[3] An understanding of its historical discovery and the evolution of its synthesis is paramount for its potential applications in drug development and various research domains. This guide provides a comprehensive technical overview of the synthesis of N-(hydroxymethyl)nicotinamide, grounded in historical context and detailed experimental insights.

A Historical Perspective: The Early Discoveries

The journey of N-(hydroxymethyl)nicotinamide begins in the early 20th century, with its first documented preparation credited to Graf in 1933, as noted in the Journal of Praktische Chemie.[4] This foundational work laid the initial groundwork for future explorations into the synthesis and characteristics of this molecule. Two decades later, in 1953, Chechelska and Urbanski published a subsequent synthesis in Roczniki Chemii, further contributing to the early body of knowledge on this compound.[4] While the detailed experimental protocols from these seminal works are not readily accessible in contemporary databases, their citation in subsequent literature highlights their significance in the historical timeline of N-(hydroxymethyl)nicotinamide.[4]

A Cornerstone in Synthesis: The Zhang and Guo Method (1992)

A significant leap forward in the practical and efficient synthesis of N-(hydroxymethyl)nicotinamide was presented by Zhang and Guo in 1992.[4][5] Their method, centered on the condensation of nicotinamide with formaldehyde in the presence of a base, has become a valuable and frequently referenced procedure for laboratory-scale production due to its straightforward approach and good yield.[4][5]

Causality in Experimental Design: Understanding the "Why"

The elegance of the Zhang and Guo method lies in its simplicity and the deliberate choice of reagents and conditions, each playing a critical role in the reaction's success.

-

The Reactants: The selection of nicotinamide and formaldehyde as the primary reactants is a direct approach to constructing the target molecule. Nicotinamide provides the core nicotinoyl group and the amide nitrogen, while formaldehyde serves as the source of the hydroxymethyl moiety.

-

The Catalyst: The use of a catalytic amount of a weak base, such as potassium carbonate, is crucial. The base facilitates the deprotonation of the amide nitrogen of nicotinamide, increasing its nucleophilicity. This "activated" nicotinamide can then readily attack the electrophilic carbonyl carbon of formaldehyde. Potassium carbonate is particularly effective as it is a mild base, minimizing potential side reactions and decomposition of the product, which can be unstable in strongly basic solutions.[6]

-

Reaction Conditions: Heating the reaction mixture, typically in a boiling water bath, provides the necessary activation energy to drive the condensation reaction to completion within a reasonable timeframe, generally about one hour.[5][6] The use of an aqueous solution of formaldehyde is also a practical choice, as it is a commonly available and easy-to-handle reagent.

Reaction Mechanism: A Step-by-Step Look

The synthesis of N-(hydroxymethyl)nicotinamide via the Zhang and Guo method proceeds through a base-catalyzed nucleophilic addition mechanism.

Caption: Reaction mechanism for the synthesis of N-(hydroxymethyl)nicotinamide.

-

Deprotonation: The basic catalyst (potassium carbonate) abstracts a proton from the amide nitrogen of nicotinamide, creating a resonance-stabilized anion. This enhances the nucleophilicity of the nitrogen atom.

-

Nucleophilic Attack: The electron-rich nitrogen anion of nicotinamide acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by a proton source in the reaction mixture (likely water from the aqueous formaldehyde solution), yielding the final product, N-(hydroxymethyl)nicotinamide.

Experimental Protocol: A Self-Validating System

The following protocol, based on the Zhang and Guo method, provides a reliable and reproducible procedure for the synthesis of N-(hydroxymethyl)nicotinamide.

Materials and Reagents:

-

Nicotinamide (3.0 g)

-

Formaldehyde (36.8% aqueous solution, 5.0 mL)

-

Potassium Carbonate (0.03 g)

-

Round-bottom flask

-

Stirring apparatus

-

Boiling water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Ethanol (for recrystallization)

-

Deionized water (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde, and 0.03 g of potassium carbonate.[4]

-

Heating: Place the flask in a boiling water bath and heat the mixture for one hour with continuous stirring.[4][6]

-

Crystallization: After the reaction is complete, remove the flask from the water bath and allow the mixture to cool to room temperature. The product will crystallize out of the solution.

-

Isolation: Collect the resulting crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

-

Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized. A suggested solvent system is a mixture of ethanol and water.[6] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form high-purity crystals.

-

Characterization: The purity of the final product can be verified by techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR).

Caption: Experimental workflow for the synthesis of N-(hydroxymethyl)nicotinamide.

Quantitative Data and Yield

The Zhang and Guo method is reported to provide a good yield of N-(hydroxymethyl)nicotinamide.

| Parameter | Value | Reference |

| Yield | 72.4% | [5] |

| Reactants | Nicotinamide, Formaldehyde | [4][5] |

| Catalyst | Potassium Carbonate | [4][5] |

| Reaction Time | 1 hour | [5][6] |

| Reaction Temperature | Boiling Water Bath | [5][6] |

Modern and Future Perspectives in Synthesis

While the classic chemical synthesis methods remain robust and widely used, modern organic chemistry presents new avenues for the production of nicotinamide derivatives.[4] These include:

-

Enzymatic Synthesis: This approach offers a "greener" alternative, potentially leading to higher selectivity and milder reaction conditions.

-

Microwave-Assisted Reactions: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Although detailed, specific protocols for the application of these modern techniques to the synthesis of N-(hydroxymethyl)nicotinamide are not yet widely published, they represent a promising and active area for future research.[4] The development of more efficient, sustainable, and scalable synthetic routes will be instrumental for the continued investigation and potential therapeutic application of this bioactive molecule.

Conclusion

The synthesis of N-(hydroxymethyl)nicotinamide has evolved from its initial discoveries in the early 20th century to the development of practical and efficient laboratory-scale methods. The Zhang and Guo method stands as a cornerstone in this evolution, providing a reliable and well-understood pathway to this compound. As research into the biological activities of N-(hydroxymethyl)nicotinamide continues, particularly its antimicrobial properties and its potential role in NAD+ metabolism, the need for robust and scalable synthetic methods will undoubtedly grow. Future explorations into enzymatic and other modern synthetic techniques will likely play a crucial role in unlocking the full potential of this intriguing nicotinamide derivative.

References

-

N-(Hydroxymethyl)nicotinamide | CAS#:3569-99-1 | Chemsrc. [Link]

-

Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI. [Link]

-

(PDF) Nicotinamide N-methyltransferase catalyses the N-methylation of the endogenous β-carboline norharman: Evidence for a novel detoxification pathway - ResearchGate. [Link]

-

[Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed. [Link]

-

Nicotinamide: A Cornerstone Nutrient in Pharmaceutical Formulations. [Link]

-

Various biological effects of nicotinamide - ResearchGate. [Link]

-

What are the methods of obtaining nicotinamide? - Hangzhou Viablife Biotech Co., Ltd. [Link]

-

Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. [Link]

-

Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Bioconjugate Chemistry - ACS Publications. [Link]

-

N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116 - PubChem. [Link]

-

Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling - NIH. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC - NIH. [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC. [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(Hydroxymethyl)nicotinamide | CAS#:3569-99-1 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 3-cyano-2-(chloromethyl)pyridine from 2-(Hydroxymethyl)nicotinamide

Methodology: Dehydrative Chlorination of 2-(Hydroxymethyl)nicotinamide

Reagents: Phosphorus Oxychloride (

Executive Summary

This application note details the synthesis of 3-cyano-2-(chloromethyl)pyridine (Target) from 2-(hydroxymethyl)nicotinamide (Precursor). This transformation is a critical step in the development of bicyclic heterocycles and pharmaceutical intermediates, particularly for P2X7 antagonists and PI3K inhibitors.

The protocol utilizes a dual-action mechanism where phosphorus oxychloride (

Retrosynthetic Analysis & Mechanism

The transformation relies on the high oxophilicity of phosphorus. The reaction proceeds through two parallel or sequential pathways depending on the specific temperature and solvent conditions.

Mechanistic Pathway[1][2][3][4][5][6]

-

Activation:

activates both oxygen-bearing functional groups.-

Alcohol Activation: The hydroxymethyl group attacks the phosphorus center, releasing HCl and forming a dichlorophosphate intermediate.

-